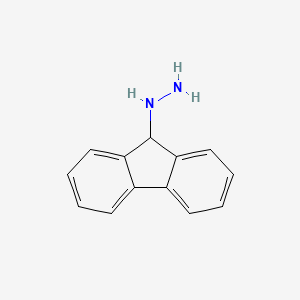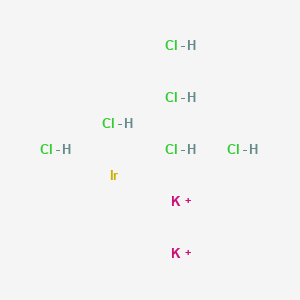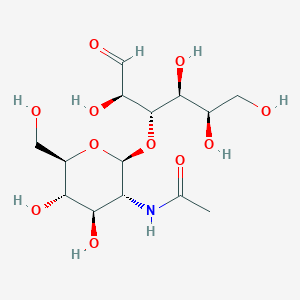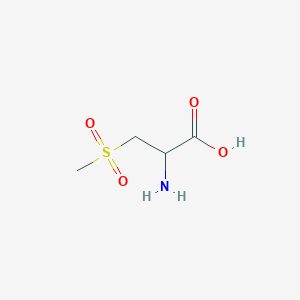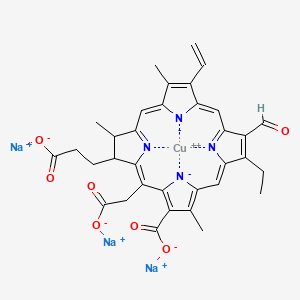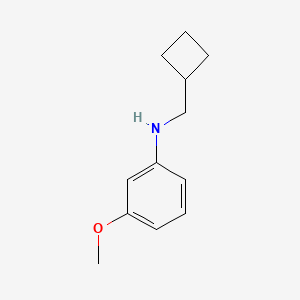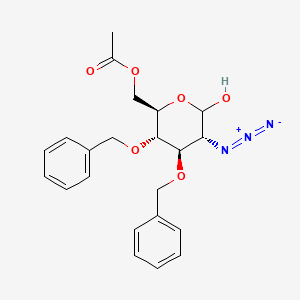
1-(6-Bromoquinolin-2-YL)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-BROMO-2-HYDRAZINYLQUINOLINE is a quinoline derivative with a bromine atom at the 6th position and a hydrazinyl group at the 2nd position. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .
Métodos De Preparación
The synthesis of 6-BROMO-2-HYDRAZINYLQUINOLINE typically involves the reaction of ethyl 6-bromo-2-chloroquinoline-4-carboxylate with hydrazine hydrate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
6-BROMO-2-HYDRAZINYLQUINOLINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the hydrazinyl group, leading to the formation of amines or other derivatives.
Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-BROMO-2-HYDRAZINYLQUINOLINE has several applications in scientific research:
Biology: This compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-BROMO-2-HYDRAZINYLQUINOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This compound may also interact with DNA or RNA, affecting cellular processes and leading to its biological effects .
Comparación Con Compuestos Similares
6-BROMO-2-HYDRAZINYLQUINOLINE can be compared with other quinoline derivatives, such as:
2-HYDRAZINYLQUINOLINE: Lacks the bromine atom, which may affect its reactivity and biological activity.
6-BROMOQUINOLINE: Lacks the hydrazinyl group, which is crucial for its biological interactions.
8-HYDROXYQUINOLINE: Contains a hydroxyl group instead of a hydrazinyl group, leading to different chemical properties and applications.
The uniqueness of 6-BROMO-2-HYDRAZINYLQUINOLINE lies in its specific substitution pattern, which imparts distinct reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C9H8BrN3 |
|---|---|
Peso molecular |
238.08 g/mol |
Nombre IUPAC |
(6-bromoquinolin-2-yl)hydrazine |
InChI |
InChI=1S/C9H8BrN3/c10-7-2-3-8-6(5-7)1-4-9(12-8)13-11/h1-5H,11H2,(H,12,13) |
Clave InChI |
IDJVCSMWSWDWMG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=N2)NN)C=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3R,5S,6R)-4,5-diacetyloxy-6-(2-azidoethoxy)-2-methyloxan-3-yl] acetate](/img/structure/B12434176.png)
![[1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanol](/img/structure/B12434184.png)
![4,4,5,5-Tetradeuterio-3-[(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B12434191.png)

